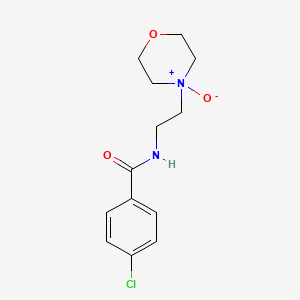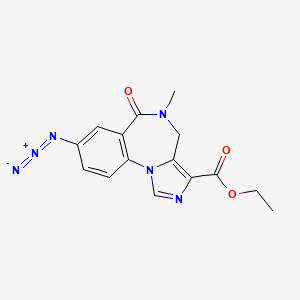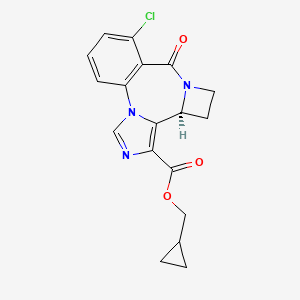
Romifidine
Overview
Description
Mechanism of Action
Mode of Action
Romifidine acts as an agonist at the α2-adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α2-adrenergic receptor, triggering a series of events that lead to its sedative and analgesic effects.
Biochemical Pathways
This inhibition can lead to sedation and analgesia .
Pharmacokinetics
A study on horses showed that after intravenous administration, the plasma concentration-vs-time curve of this compound was best described by a two-compartmental model . The terminal elimination half-life was approximately 138.2 minutes . These properties may impact the drug’s bioavailability and duration of action.
Result of Action
The primary result of this compound’s action is sedation . It is used in veterinary medicine, primarily in large animals such as horses, to induce a state of calm and reduce pain . Side effects can include bradycardia (slow heart rate) and respiratory depression .
Biochemical Analysis
Biochemical Properties
Romifidine plays a significant role in biochemical reactions by interacting with α2 adrenergic receptors . These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels . This interaction results in sedative and analgesic effects. This compound also affects the release of neurotransmitters such as norepinephrine, which contributes to its sedative properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It induces hyperglycemia by inhibiting insulin release from pancreatic β-cells . Additionally, this compound affects the levels of stress-related hormones and metabolites, such as cortisol and free fatty acids . These changes can alter cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to α2 adrenergic receptors . This binding inhibits adenylate cyclase, reducing cAMP levels and leading to decreased protein kinase A (PKA) activity . The inhibition of PKA affects various downstream signaling pathways, resulting in sedative and analgesic effects. This compound also modulates ion channel activity, contributing to its effects on heart rate and blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound induces hyperglycemia, which is partially prevented by the α2 adrenoceptor antagonist vatinoxan . The sedative and analgesic effects of this compound are observed within minutes of administration and can last for several hours . Long-term effects on cellular function include alterations in glucose metabolism and stress hormone levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild sedation and analgesia . Higher doses result in more profound sedation and can cause adverse effects such as bradycardia and respiratory depression . The therapeutic window for this compound is narrow, and careful dosing is required to avoid toxic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver and kidneys . The metabolic pathways involve the cleavage of the imidazoline ring, leading to the formation of various metabolites . These metabolites are excreted mainly through the kidneys . The metabolic pathways of this compound are similar in different animal species, including horses and dogs .
Transport and Distribution
This compound is transported and distributed within cells and tissues through binding to plasma proteins . Approximately 20% of this compound is bound to plasma proteins, with the highest concentrations found in the liver and kidneys . The drug is also distributed to muscle tissues . The transport and distribution of this compound are crucial for its pharmacokinetic properties and therapeutic effects.
Subcellular Localization
It is likely that this compound and its metabolites are localized in cellular compartments involved in its metabolism, such as the endoplasmic reticulum and mitochondria . The localization of this compound within these compartments may influence its activity and function.
Preparation Methods
Romifidine is synthesized through a series of chemical reactions involving the formation of an imidazoline ring and the introduction of bromine and fluorine atoms to a phenyl ring. The synthetic route typically involves the following steps:
Formation of the imidazoline ring: This is achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of bromine and fluorine atoms: The phenyl ring is brominated and fluorinated using bromine and fluorine sources under controlled conditions.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Romifidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Romifidine has several scientific research applications:
Veterinary Medicine: It is widely used as a sedative and analgesic in large animals, particularly horses.
Comparative Studies: Research comparing the sedative and anti-nociceptive effects of this compound with other sedatives like lidocaine in various animal species.
Diagnostic Imaging: This compound is used in combination with other drugs for standing magnetic resonance imaging in horses to ensure adequate sedation and immobility.
Comparison with Similar Compounds
Romifidine is compared with other similar compounds such as:
Xylazine: Another alpha-2 adrenergic receptor agonist used as a sedative in veterinary medicine.
Detomidine: Similar to this compound, detomidine is used for sedation and analgesia in large animals.
This compound is unique due to its specific receptor affinity and its use primarily in large animals like horses .
Properties
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLRQZHDJRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65896-14-2 (mono-HCl) | |
| Record name | Romifidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40216103 | |
| Record name | Romifidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-16-4 | |
| Record name | Romifidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65896-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Romifidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romifidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Romifidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Romifidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROMIFIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876351L05K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)





![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)







